molecular formula C13H8FN3O5 B12458746 Phenol, 2-(2-fluoro-5-nitrophenyliminomethyl)-4-nitro-

Phenol, 2-(2-fluoro-5-nitrophenyliminomethyl)-4-nitro-

Cat. No.: B12458746
M. Wt: 305.22 g/mol
InChI Key: XWSMXDUBBJODPB-UHFFFAOYSA-N
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Description

2-[(E)-[(2-fluoro-5-nitrophenyl)imino]methyl]-4-nitrophenol is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a nitrophenyl group and a fluorine atom, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(2-fluoro-5-nitrophenyl)imino]methyl]-4-nitrophenol typically involves the reaction of 2-fluoro-5-nitroaniline with 4-nitrosalicylaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires careful control of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(2-fluoro-5-nitrophenyl)imino]methyl]-4-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(E)-[(2-fluoro-5-nitrophenyl)imino]methyl]-4-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(E)-[(2-fluoro-5-nitrophenyl)imino]methyl]-4-nitrophenol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The presence of nitro and fluorine groups enhances its ability to interact with biological molecules through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl]-4-nitrophenol
  • 2-[(E)-[(2-chloro-5-nitrophenyl)imino]methyl]-4-nitrophenol
  • 2-[(E)-[(2-bromo-5-nitrophenyl)imino]methyl]-4-nitrophenol

Uniqueness

2-[(E)-[(2-fluoro-5-nitrophenyl)imino]methyl]-4-nitrophenol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where fluorine’s properties are advantageous .

Properties

Molecular Formula

C13H8FN3O5

Molecular Weight

305.22 g/mol

IUPAC Name

2-[(2-fluoro-5-nitrophenyl)iminomethyl]-4-nitrophenol

InChI

InChI=1S/C13H8FN3O5/c14-11-3-1-10(17(21)22)6-12(11)15-7-8-5-9(16(19)20)2-4-13(8)18/h1-7,18H

InChI Key

XWSMXDUBBJODPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=NC2=C(C=CC(=C2)[N+](=O)[O-])F)O

Origin of Product

United States

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